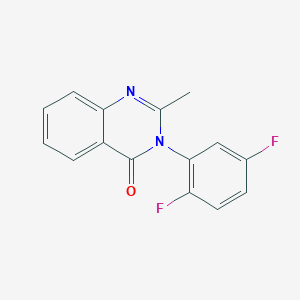

3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological activities . The presence of the 2,5-difluorophenyl group suggests that this compound may have unique properties due to the presence of fluorine atoms .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques such as nuclear magnetic resonance (NMR), X-ray diffraction (XRD), and Fourier transform infrared spectroscopy (FTIR) .Aplicaciones Científicas De Investigación

Antitumor Activity

Quinazolinone derivatives, including those structurally related to "3-(2,5-difluorophenyl)-2-methyl-4(3H)-quinazolinone," have been extensively studied for their antitumor properties. A study by Le et al. (2020) reported the design, synthesis, and in vitro evaluation of quinazolinone derivatives as epidermal growth factor receptor (EGFR) inhibitors, displaying significant antitumor activities against various cancer cell lines (Le et al., 2020). Another study focused on synthesizing and evaluating the antibacterial and anticancer activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone, and 2–phenyl-4(3h)-quinazolinone, demonstrating promising antibacterial activities and significant in vivo analgesic activities (Osarumwense, Edema, & Usifoh, 2021).

Corrosion Inhibition

Quinazolinone derivatives have also been applied in the field of corrosion inhibition. Errahmany et al. (2020) explored the use of novel quinazolinone derivatives as corrosion inhibitors for mild steel in an acidic medium, finding that these compounds exhibit high inhibition efficiencies, potentially offering a novel approach to corrosion prevention (Errahmany et al., 2020).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of quinazolinone derivatives for their antimicrobial activities have been a significant area of interest. Joseph et al. (2010) synthesized thiadiazol substituted quinazolin-4-(3H)-ones and reported their in vitro anticancer activity on HeLa cells and in vivo activity on Ehrlich’s Ascites Carcinoma induced mice, showcasing their potential as anticancer agents (Joseph et al., 2010). Gupta et al. (2008) synthesized and screened 3-[5-(4-substituted)phenyl-1,3,4-oxadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones for antibacterial and antifungal activities, revealing enhanced biological activities compared to previously synthesized compounds (Gupta et al., 2008).

Green Chemistry Synthesis

Komar et al. (2020) reported on the green chemistry synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones, utilizing deep eutectic solvents and microwave irradiation. This approach not only offers an environmentally friendly synthesis route but also highlights the compounds' potential as antitumor agents (Komar et al., 2020).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Related compounds have been found to induce apoptosis in cancer cells , suggesting that this compound might interact with its targets to trigger programmed cell death.

Biochemical Pathways

Related compounds have been found to inhibit various enzymes and have broad-spectrum biological activities , indicating that this compound could potentially affect multiple biochemical pathways.

Result of Action

Related compounds have been found to exhibit cytotoxic activity against various cancer cell lines , suggesting that this compound might have similar effects.

Propiedades

IUPAC Name |

3-(2,5-difluorophenyl)-2-methylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O/c1-9-18-13-5-3-2-4-11(13)15(20)19(9)14-8-10(16)6-7-12(14)17/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJBWFLPZTJQTEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819493 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3S,4R)-4-(2,5-Difluorophenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/no-structure.png)

![tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate](/img/structure/B2799605.png)

![(Z)-ethyl 1-butyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2799608.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2799613.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2799619.png)